

Application Notes & Protocols: Development of Imidazo[1,2-a]pyrazine-Based Therapeutic Agents

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Compound of Interest

Compound Name: *Methyl imidazo[1,2-a]pyrazine-8-carboxylate*

Cat. No.: B1318867

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Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.^[1] This bicyclic system is recognized for its versatile synthetic accessibility and its ability to interact with a variety of biological targets.^[1] Derivatives have been extensively investigated for their potential in treating a range of diseases, including cancer, viral infections, and neurodegenerative disorders.^{[2][3][4]} This document provides an overview of key therapeutic applications, quantitative data for representative compounds, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant biological pathways and experimental workflows.

Therapeutic Applications & Key Compounds

Imidazo[1,2-a]pyrazine derivatives have been successfully developed as inhibitors of various enzymes and modulators of cellular pathways. The primary areas of therapeutic investigation include oncology, virology, and neurology.

Oncology

In cancer therapy, these compounds primarily function as kinase inhibitors, disrupting signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[5][6]

- Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of both Aurora A and Aurora B kinases.[7][8] For example, compound 12k (SCH 1473759) emerged from lead optimization as a picomolar inhibitor with improved cell potency and aqueous solubility, demonstrating efficacy in human tumor xenograft models.[8]
- PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently deregulated in cancer. Several series of imidazo[1,2-a]pyrazines have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks).[9] A related scaffold, imidazo[1,2-a]pyridine, has also been shown to inhibit the Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[10]
- Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. The derivative TB-25 was designed as a tubulin polymerization inhibitor that binds to the colchicine site, exhibiting potent anti-proliferative activity against various cancer cell lines.[11]
- ENPP1 Inhibition: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) negatively regulates the cGAS-STING pathway, which is crucial for innate anti-tumor immunity.[12] By inhibiting ENPP1, imidazo[1,2-a]pyrazine derivatives can enhance the immune response against tumors. Compound 7 was identified as a highly potent and selective ENPP1 inhibitor that enhances the antitumor efficacy of anti-PD-1 antibodies in murine models.[12][13]

Compound	Target	Assay / Cell Line	IC50 / Ki	Reference
10i	Aurora Kinase	-	-	[7]
12k (SCH 1473759)	Aurora A / Aurora B	TdF Kd	0.02 nM / 0.03 nM	[8]
TB-25	Tubulin Polymerization	HCT-116 Cells	23 nM	[11]
Compound 7	ENPP1	Biochemical Assay	5.70 nM	[12][13]
Compound 12b	Anticancer	Hep-2 Cells	11 μ M	[2][14]
Compound 12b	Anticancer	HepG2 Cells	13 μ M	[2][14]
Compound 12b	Anticancer	MCF-7 Cells	11 μ M	[2][14]

Virology

The unique structure of the imidazo[1,2-a]pyrazine core has also been exploited for the development of antiviral agents.

- Anti-Influenza Activity: A phenotypic screening campaign identified the imidazo[1,2-a]pyrazine derivative A4 as a potent and broad-spectrum anti-influenza agent.[3] It was found to be effective against oseltamivir-resistant strains by targeting the viral nucleoprotein (NP), preventing its nuclear accumulation.[3][15]

Compound	Target	Assay / Virus Strain	EC50 / IC50	Reference
A4	HIV Reverse Transcriptase	Biochemical Assay	0.41 μ M	[15]
A4	HIV-1 (IIIB Strain)	Cell-based Assay	0.98 μ M	[15]

Other Therapeutic Areas

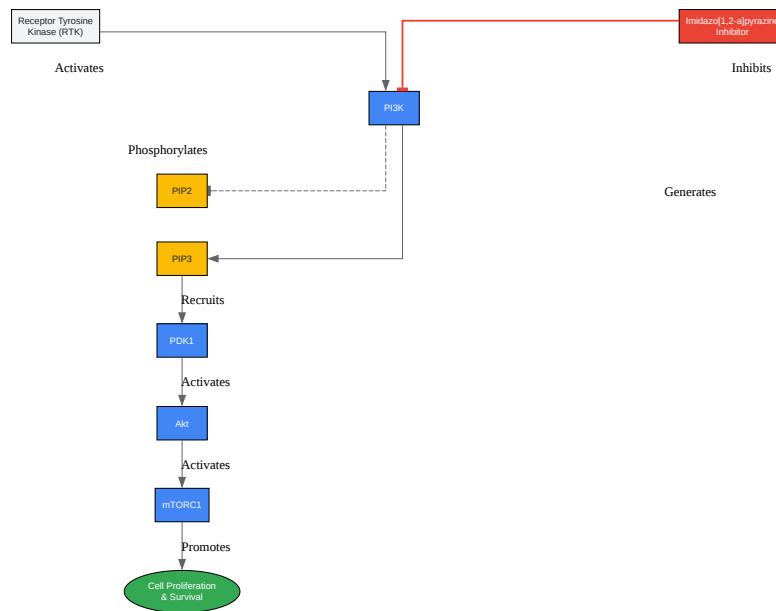
- Neurodegenerative Diseases: Derivatives have been explored as AMPAR negative modulators and adenosine A1 receptor antagonists, suggesting potential applications in conditions like epilepsy and Alzheimer's disease.[\[4\]](#)[\[16\]](#)
- Infectious Diseases: The scaffold has shown promise in developing agents against tuberculosis and piroplasm infections.[\[17\]](#)[\[18\]](#) A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent activity against drug-sensitive *M. tuberculosis*.[\[18\]](#)

Signaling Pathways and Workflows

Visualizing the mechanisms of action and the drug development process is crucial for understanding the therapeutic potential of these compounds.

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell growth and survival. Imidazo[1,2-a]pyrazine-based inhibitors typically target PI3K, preventing the downstream activation of Akt and mTOR.

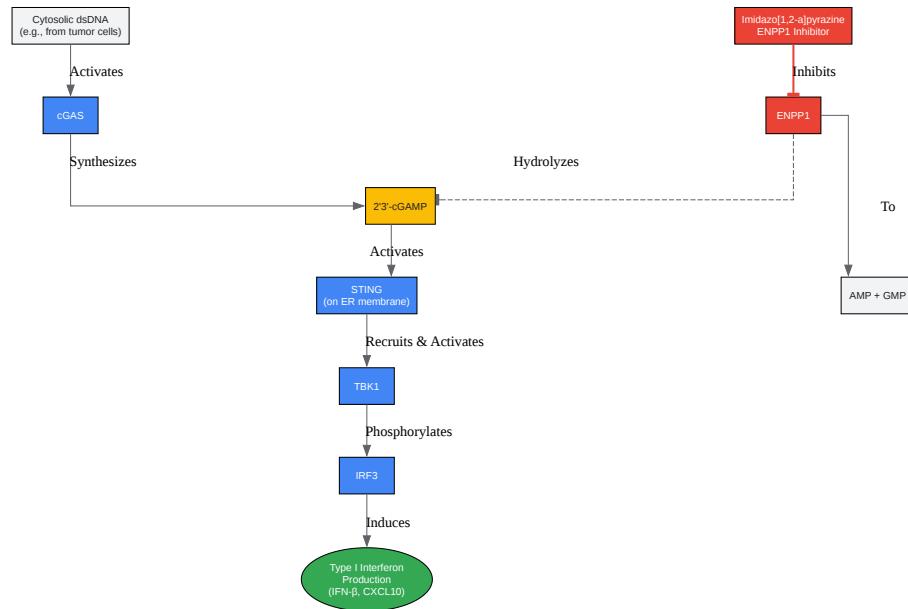


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Caption: PI3K/Akt/mTOR pathway and the inhibitory action of imidazo[1,2-a]pyrazine agents.

cGAS-STING Immunity Pathway

ENPP1 inhibitors prevent the degradation of cGAMP, allowing it to bind to STING and trigger an innate immune response, which is beneficial for cancer immunotherapy.

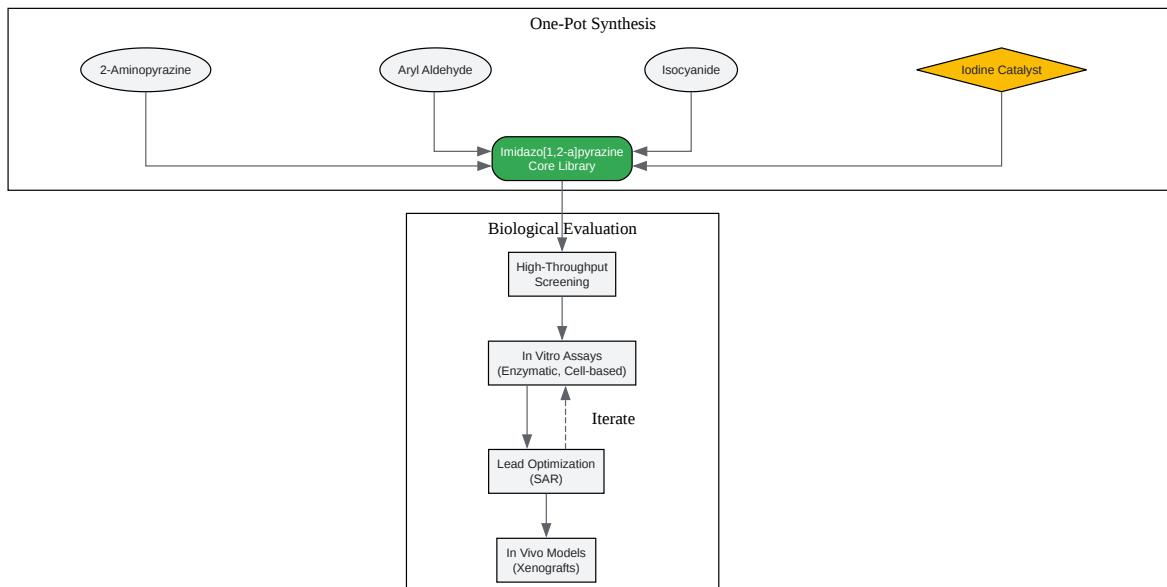


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Caption: cGAS-STING pathway regulation by ENPP1 and its targeted inhibition.

Drug Discovery & Synthesis Workflow

The development process for these agents often follows a structured path from initial synthesis to biological evaluation. A common synthetic route is a one-pot, three-component reaction.



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